1-Methyl-2-phenyl-1H-indole-3-carbonitrile
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Overview
Description
1-Methyl-2-phenyl-1H-indole-3-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a phenyl group attached to the second position of the indole ring and a nitrile group at the third position. It is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenyl-1H-indole-3-carbonitrile can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another method involves the reaction of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals to produce a stable chromophore .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-phenyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrile group to form amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amines and other reduced forms.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
1-Methyl-2-phenyl-1H-indole-3-carbonitrile has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . Its nitrile group can participate in nucleophilic addition reactions, further modulating its activity.
Comparison with Similar Compounds
1-Methyl-2-phenylindole: Lacks the nitrile group, resulting in different chemical properties.
3-Methylindole:
Uniqueness: 1-Methyl-2-phenyl-1H-indole-3-carbonitrile is unique due to its combination of a phenyl group, a nitrile group, and an indole ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C16H12N2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-methyl-2-phenylindole-3-carbonitrile |
InChI |
InChI=1S/C16H12N2/c1-18-15-10-6-5-9-13(15)14(11-17)16(18)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
LXPMDYFOLKIYAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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